3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide
Description
This compound features a 1,2,4-triazol-3-one core fused with a piperidine carboxamide scaffold. Key structural elements include:
- 4-Cyclopropyl group: Enhances metabolic stability by reducing oxidative degradation .
- 2-Methoxyethyl side chain: Likely improves solubility and pharmacokinetic properties.
- N-(2-fluorophenyl)piperidine-1-carboxamide: The fluorophenyl moiety may enhance target binding affinity, while the piperidine ring contributes to conformational flexibility.
Crystallographic analysis of analogous compounds often employs tools like SHELXL for refinement, a standard in small-molecule structural studies .
Properties
IUPAC Name |
3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O3/c1-29-12-11-25-20(28)26(15-8-9-15)18(23-25)14-5-4-10-24(13-14)19(27)22-17-7-3-2-6-16(17)21/h2-3,6-7,14-15H,4-5,8-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCAQKIZTKHSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=CC=CC=C3F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s triazolone core and substituents invite comparisons with both pharmaceuticals and agrochemicals:
Key Comparisons
Triazolone vs. This may lower drug-drug interaction risks.
Piperidine Carboxamide Moieties: Unlike rimonabant’s dichlorophenyl-pyrazole group, the target compound’s 2-fluorophenyl and triazolone substituents may confer selectivity for non-cannabinoid targets (e.g., enzymes or GPCRs).
Substituent Effects :
- The 2-methoxyethyl chain contrasts with fluconazole’s hydroxyl group, likely improving blood-brain barrier penetration.
- The cyclopropyl group may enhance metabolic stability compared to carfentrazone-ethyl’s ethyl ester, which is prone to hydrolysis .
Pharmacological and Agricultural Implications
- Antifungal Potential: While fluconazole’s MIC values are well-documented , the target compound’s triazolone core lacks the free triazole nitrogen critical for fungal CYP51 inhibition. This suggests divergent mechanisms.
- Herbicidal Activity: Carfentrazone-ethyl’s efficacy against broadleaf weeds stems from protoporphyrinogen oxidase inhibition . The target compound’s bulkier substituents may hinder this mechanism, favoring alternative pathways.
- Drug Development : The piperidine-carboxamide scaffold is prevalent in CNS drugs, but the fluorophenyl group here may redirect activity toward peripheral targets.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-step routes starting with the preparation of the triazole and piperidine cores. Key steps include:
- Cyclization : Formation of the 1,2,4-triazol-5-one ring using carbodiimide coupling agents or hydrazine derivatives under reflux conditions .
- Piperidine functionalization : Introduction of the 2-fluorophenyl carboxamide group via nucleophilic acyl substitution, often employing EDCI/HOBt as coupling agents .
- Protecting group strategies : Methoxyethyl and cyclopropyl substituents are introduced using alkylation or Mitsunobu reactions, with careful control of steric hindrance .
Critical Note : Optimize reaction temperatures (70–100°C) and solvent polarity (e.g., DMF or THF) to minimize byproducts .
Basic: How is structural identity and purity confirmed?
Methodological Answer:
A combination of analytical techniques is essential:
- Spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities .
- X-ray crystallography : Resolve bond angles/lengths (e.g., triazole ring planarity) for crystallizable derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
